molecular formula C26H23ClN2O B11660180 N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11660180
M. Wt: 414.9 g/mol
InChI Key: UBSSUCXYGYGSCS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C26H23ClN2O

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23ClN2O/c1-17-10-11-20(14-18(17)2)25-16-23(22-8-3-4-9-24(22)29-25)26(30)28-13-12-19-6-5-7-21(27)15-19/h3-11,14-16H,12-13H2,1-2H3,(H,28,30)

InChI Key

UBSSUCXYGYGSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, disrupting their normal function.

    Pathways: It may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis and viral replication.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent that targets topoisomerase I.

    Quinoline N-oxides: Oxidized derivatives with potential antimicrobial activity.

Uniqueness

N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of 3-chlorophenyl and 3,4-dimethylphenyl groups enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.

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